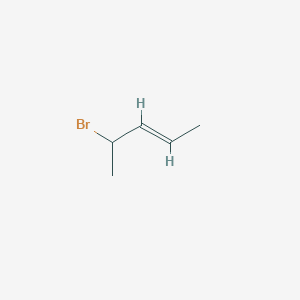

4-Bromo-2-pentene

Beschreibung

Eigenschaften

CAS-Nummer |

1809-26-3 |

|---|---|

Molekularformel |

C5H9Br |

Molekulargewicht |

149.03 g/mol |

IUPAC-Name |

4-bromopent-2-ene |

InChI |

InChI=1S/C5H9Br/c1-3-4-5(2)6/h3-5H,1-2H3 |

InChI-Schlüssel |

LIPODSDLKCMVON-UHFFFAOYSA-N |

Isomerische SMILES |

C/C=C/C(C)Br |

Kanonische SMILES |

CC=CC(C)Br |

Synonyme |

4-BROMO-2-PENTENE |

Herkunft des Produkts |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Properties of 4-Bromo-2-pentene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 4-bromo-2-pentene (CAS No: 1809-26-3), a versatile halogenated alkene intermediate crucial in various organic synthesis applications, including the development of pharmaceuticals and specialty chemicals.[1][2] This document details its chemical and physical properties, provides an experimental protocol for its synthesis, and illustrates key reaction pathways.

Physicochemical Properties

This compound is a colorless to pale yellow liquid with a distinct odor.[3] Its structure, containing both a reactive double bond and a good leaving group (bromine), makes it a valuable building block in synthetic chemistry.[2][4] The compound exists as stereoisomers due to a chiral center at the C4 position and geometric isomerism (cis/trans or Z/E) around the C2-C3 double bond.[2][5]

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Source(s) |

| Molecular Formula | C₅H₉Br | [1][2][6] |

| Molecular Weight | 149.03 g/mol | [2][6][7] |

| CAS Number | 1809-26-3 | [1][2][6] |

| Boiling Point | 114.3°C (estimate) | [2][6][8] |

| Density | 1.2312 g/cm³ (estimate) | [2][6] |

| Refractive Index | 1.4752 | [2][6][8] |

| Melting Point | -106.7°C (estimate) | [6][8] |

| Canonical SMILES | CC=CC(C)Br | [1][6] |

| InChI Key | LIPODSDLKCMVON-ONEGZZNKSA-N | [1][2] |

Spectroscopic Data

Detailed experimental spectra for this compound are not widely available in public databases. However, spectral data for its isomers and related compounds can be found. For instance, mass spectrometry and vapor-phase IR spectra for (E)-4-bromopent-2-ene are noted in the PubChem database.[9] Predicted NMR spectra are also mentioned as being available.[1]

Table 2: Summary of Available Spectroscopic Information

| Spectroscopy Type | Isomer/Compound | Database/Source |

| Mass Spectrometry (GC-MS) | (E)-4-bromopent-2-ene | NIST Mass Spectrometry Data Center[9] |

| IR Spectra (Vapor Phase) | (E)-4-bromopent-2-ene | John Wiley & Sons, Inc.[9] |

| ¹³C NMR | This compound | Predicted data available[1] |

Synthesis of this compound

The synthesis of this compound is most effectively achieved through allylic bromination of a suitable pentene precursor. Direct addition of molecular bromine (Br₂) across the double bond is generally unsuitable as it leads to vicinal dibromides and is not regioselective for the desired allylic position.[2] The reagent of choice for this transformation is N-Bromosuccinimide (NBS), which allows for the introduction of a bromine atom at the allylic position with high selectivity.[2]

This protocol is a representative procedure for the synthesis of this compound from 2-pentene.

Materials and Reagents:

-

2-pentene

-

N-Bromosuccinimide (NBS)

-

Carbon tetrachloride (CCl₄) or other suitable non-polar solvent

-

Radical initiator (e.g., AIBN or benzoyl peroxide) or UV light

-

Separatory funnel

-

Rotary evaporator

-

Distillation apparatus

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 2-pentene in carbon tetrachloride.

-

Add N-Bromosuccinimide (NBS) to the solution. A slight molar excess of the pentene may be used.

-

Add a catalytic amount of a radical initiator, such as AIBN, or irradiate the mixture with a UV lamp to initiate the reaction.

-

Gently heat the mixture to reflux. The reaction progress can be monitored by observing the consumption of the dense NBS, which will be replaced by the less dense succinimide as the reaction proceeds.

-

After the reaction is complete (typically a few hours), cool the mixture to room temperature.

-

Filter the mixture to remove the succinimide byproduct.

-

Wash the filtrate with water and then with a dilute solution of sodium bicarbonate to remove any remaining acidic impurities.

-

Dry the organic layer over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄).

-

Filter off the drying agent and remove the solvent using a rotary evaporator.

-

Purify the crude this compound by fractional distillation under reduced pressure to obtain the final product.

Reactivity and Applications

The dual functionality of this compound makes it a highly versatile reagent in organic synthesis.[2]

-

Nucleophilic Substitution: The bromine atom is a good leaving group, making the C4 position susceptible to attack by various nucleophiles (e.g., alcohols, amines, thiols) to form new carbon-heteroatom bonds.[4]

-

Electrophilic Addition: The carbon-carbon double bond can undergo electrophilic addition reactions, allowing for the introduction of a wide range of functional groups.[3][4]

-

Elimination Reactions: Under basic conditions, this compound can undergo elimination to form dienes like 1,3-pentadiene.[4]

-

Organometallic Reactions: It can be used to form Grignard reagents or participate in coupling reactions to create new carbon-carbon bonds, which is fundamental for building more complex molecular skeletons.[4]

Due to this reactivity, this compound serves as a key intermediate in the synthesis of pharmaceuticals, agrochemicals, and other specialty organic compounds.[1][2] For example, it can be used in the preparation of antiviral membranes.[6][8]

Safety Information

As a halogenated organic compound, this compound should be handled with appropriate safety precautions in a well-ventilated fume hood.[3] Personal protective equipment, including gloves and safety glasses, should be worn. It may pose health risks if inhaled or ingested.[3] For detailed safety information, consult the material safety data sheet (MSDS) provided by the supplier.

References

- 1. Page loading... [guidechem.com]

- 2. This compound | 1809-26-3 | Benchchem [benchchem.com]

- 3. cymitquimica.com [cymitquimica.com]

- 4. nbinno.com [nbinno.com]

- 5. This compound has a chiral carbon and can show enantiomerism. If a racemic mixture of 4-bromo-trans-2-pentene is treated with $B{{r}_{2}}$ in $CC{{l}_{4}}$ in presence of $FeB{{r}_{3}}$, 2,3,4-tribromopentane is formed. How many stereoisomers would be produced in this reaction? [vedantu.com]

- 6. This compound|1809-26-3|lookchem [lookchem.com]

- 7. This compound | C5H9Br | CID 534920 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. This compound | 1809-26-3 [chemicalbook.com]

- 9. (E)-4-bromopent-2-ene | C5H9Br | CID 5362822 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Chemical Structure and Isomers of 4-bromo-2-pentene

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-bromo-2-pentene is a halogenated alkene of significant interest in organic synthesis due to its versatile reactivity. The presence of both a double bond and a bromine atom allows for a variety of chemical transformations, making it a valuable building block for more complex molecules. This technical guide provides a comprehensive overview of the chemical structure of this compound and a detailed exploration of its constitutional and stereoisomeric forms. Key physicochemical properties are summarized, and a representative experimental protocol for its synthesis via allylic bromination is detailed. Furthermore, this document includes visualizations of isomeric relationships to facilitate a deeper understanding of this compound's structural diversity.

Chemical Structure and Physicochemical Properties

This compound is a five-carbon alkene with a bromine atom located at the fourth carbon position. Its systematic IUPAC name is 4-bromopent-2-ene.[1] The numbering of the carbon chain begins at the end closest to the double bond, which is located between the second and third carbon atoms.[1]

The fundamental properties of this compound are summarized in the table below. It is important to note that many reported values are for mixtures of isomers or are estimates, as the pure isomers are not always readily available commercially.

| Property | Value |

| Molecular Formula | C₅H₉Br |

| Molecular Weight | 149.03 g/mol |

| CAS Number | 1809-26-3 |

| Estimated Density | 1.231 g/cm³ |

| Estimated Boiling Point | 114.3 °C |

| Estimated Refractive Index | 1.475 |

Isomerism in this compound

Isomers are compounds that share the same molecular formula but have different arrangements of atoms. This compound exhibits several types of isomerism, which are critical to consider as they can lead to different physical properties and chemical reactivity.[1]

Constitutional Isomers

Constitutional isomers, also known as structural isomers, have the same molecular formula but differ in the connectivity of their atoms. For the molecular formula C₅H₉Br, several constitutional isomers exist in addition to this compound. Some examples include:

-

1-bromo-2-pentene

-

2-bromo-2-pentene

-

5-bromo-2-pentene

-

1-bromo-3-methyl-1-butene

The relationship between this compound and some of its constitutional isomers is depicted in the following diagram.

Caption: Relationship between the molecular formula and some constitutional isomers.

Stereoisomers

Stereoisomers have the same molecular formula and connectivity but differ in the spatial arrangement of their atoms. This compound exhibits both geometric and optical isomerism.

The presence of a carbon-carbon double bond restricts rotation, leading to geometric isomerism, also known as cis-trans isomerism. The Cahn-Ingold-Prelog (CIP) priority rules are used to assign the (E) and (Z) notation.

-

(Z)-4-bromo-2-pentene (cis): In this isomer, the higher-priority groups on each carbon of the double bond are on the same side.[1]

-

(E)-4-bromo-2-pentene (trans): In this isomer, the higher-priority groups on each carbon of the double bond are on opposite sides.[1]

Caption: Structures of (Z) and (E) isomers of this compound.

The fourth carbon atom (C4) in this compound is a chiral center because it is bonded to four different groups: a hydrogen atom, a bromine atom, a methyl group, and a propenyl group. This chirality gives rise to optical isomers, which are non-superimposable mirror images of each other called enantiomers.

The enantiomers are designated as (R) and (S) based on the CIP priority rules.

-

(R)-4-bromo-2-pentene

-

(S)-4-bromo-2-pentene

Combining geometric and optical isomerism, this compound has four possible stereoisomers:

-

(2E, 4R)-4-bromo-2-pentene

-

(2E, 4S)-4-bromo-2-pentene

-

(2Z, 4R)-4-bromo-2-pentene

-

(2Z, 4S)-4-bromo-2-pentene

The relationship between these stereoisomers is illustrated in the diagram below. The (2E, 4R) and (2E, 4S) isomers are enantiomers of each other, as are the (2Z, 4R) and (2Z, 4S) isomers. The relationship between an (E) isomer and a (Z) isomer (e.g., (2E, 4R) and (2Z, 4R)) is that of diastereomers, which are stereoisomers that are not mirror images of each other.

Caption: Relationships between the stereoisomers of this compound.

Experimental Protocols

Synthesis of this compound via Allylic Bromination

A common method for the synthesis of this compound is the allylic bromination of 2-pentene using N-bromosuccinimide (NBS). This reaction is typically initiated by light or a radical initiator. The use of NBS is advantageous as it provides a low, constant concentration of bromine, which favors allylic substitution over the electrophilic addition of bromine to the double bond.

Experimental Workflow:

Caption: General workflow for the synthesis of this compound.

Detailed Methodology:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 2-pentene in a non-polar solvent such as carbon tetrachloride (CCl₄).

-

Addition of Reagent: Add N-bromosuccinimide (NBS) to the solution. A radical initiator, such as azobisisobutyronitrile (AIBN), can also be added.

-

Initiation: The reaction mixture is then heated to reflux or irradiated with a UV lamp to initiate the radical chain reaction.

-

Reaction Monitoring: The progress of the reaction can be monitored by techniques such as thin-layer chromatography (TLC) or gas chromatography (GC).

-

Workup: Once the reaction is complete, the mixture is cooled to room temperature. The succinimide byproduct is removed by filtration. The filtrate is then washed with water and a saturated sodium bicarbonate solution to remove any remaining acid and unreacted NBS.

-

Purification: The organic layer is dried over an anhydrous salt (e.g., MgSO₄ or Na₂SO₄) and the solvent is removed under reduced pressure. The crude product can be further purified by fractional distillation to yield this compound.

Characterization of Isomers

The different isomers of this compound can be characterized using various spectroscopic techniques, with Nuclear Magnetic Resonance (NMR) spectroscopy being particularly powerful.

-

¹H NMR Spectroscopy: The chemical shifts and coupling constants of the vinylic and allylic protons will differ between the (E) and (Z) isomers. The coupling constant between the vinylic protons (³JHH) is typically larger for the trans isomer (around 11-18 Hz) compared to the cis isomer (around 6-14 Hz).

-

¹³C NMR Spectroscopy: The chemical shifts of the carbon atoms, particularly those of the double bond and the chiral center, will also vary between the different isomers.

-

Gas Chromatography-Mass Spectrometry (GC-MS): This technique can be used to separate the different isomers and determine their mass-to-charge ratio, confirming the molecular weight.

Conclusion

This compound is a structurally rich molecule with multiple isomeric forms that are crucial to consider in its application in organic synthesis. The presence of constitutional, geometric, and optical isomers necessitates careful control of reaction conditions to achieve the desired stereochemical outcome. The synthetic protocol outlined, along with the characterization methods, provides a foundational framework for researchers working with this versatile building block. A thorough understanding of the isomeric landscape of this compound is paramount for its effective utilization in the development of new chemical entities and pharmaceutical agents.

References

An In-depth Technical Guide to the Physical and Chemical Properties of 4-Bromo-2-Pentene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical and chemical properties of 4-bromo-2-pentene (CAS No: 1809-26-3). It is intended to be a valuable resource for researchers, scientists, and professionals in the field of drug development who may utilize this compound as a key intermediate in organic synthesis. This document details its structural features, reactivity, and provides representative experimental protocols.

Structural and Physical Properties

This compound is a halogenated alkene with the molecular formula C₅H₉Br.[1][2][3] Its structure includes a five-carbon chain with a double bond between the second and third carbons and a bromine atom at the fourth carbon. This arrangement results in both geometric and optical isomerism. The presence of the double bond leads to the existence of (E)- and (Z)- diastereomers, while the carbon atom bonded to the bromine is a chiral center, giving rise to a pair of enantiomers.[2][4]

The physical properties of this compound are summarized in the table below. It should be noted that some of these values are estimates.

| Property | Value | Reference |

| Molecular Formula | C₅H₉Br | [1][2][3] |

| Molecular Weight | 149.03 g/mol | [1][5] |

| CAS Number | 1809-26-3 | [1][3] |

| Density | 1.2312 g/cm³ (estimate) | [1][6] |

| Boiling Point | 114.3°C (estimate) | [1][6] |

| Melting Point | -106.7°C (estimate) | [1] |

| Refractive Index | 1.4752 | [1][6] |

Solubility

Spectral Data

Detailed experimental spectral data (NMR, IR) for this compound is not widely published. The following are expected spectral characteristics based on its structure:

-

¹H NMR: The proton NMR spectrum is expected to show signals for the methyl protons adjacent to the double bond and the chiral center, the vinylic protons, the methine proton at the chiral center, and the terminal methyl protons. The coupling between the vinylic protons would differ for the (E) and (Z) isomers.

-

¹³C NMR: The carbon NMR spectrum should exhibit five distinct signals corresponding to the five carbon atoms in the molecule, unless there is accidental overlap. The chemical shifts would be influenced by the bromine atom and the double bond.

-

IR Spectroscopy: The infrared spectrum is expected to show characteristic absorption bands for C-H stretching and bending, C=C stretching (around 1650-1680 cm⁻¹), and a C-Br stretching frequency in the fingerprint region (typically 500-600 cm⁻¹).

Chemical Properties and Reactivity

This compound is a versatile reagent in organic synthesis due to its dual functionality of a reactive double bond and a good leaving group (bromide).[6][7] The bromine atom is at an allylic position, which enhances its reactivity in nucleophilic substitution reactions, often proceeding through a resonance-stabilized allylic carbocation intermediate.[7][8]

Nucleophilic Substitution Reactions

The bromine atom can be readily displaced by a variety of nucleophiles, such as alcohols, amines, and thiolates, to form ethers, amines, and thioethers, respectively.[7][8]

Electrophilic Addition Reactions

The carbon-carbon double bond is susceptible to electrophilic addition. For instance, the reaction with hydrogen halides (HX) would be expected to follow Markovnikov's rule, where the hydrogen adds to the carbon with more hydrogen atoms.[9]

Elimination Reactions

Under basic conditions, this compound can undergo elimination of HBr to form dienes, such as 1,3-pentadiene.[7][8]

Grignard Reaction

As a haloalkane, it can be used to form a Grignard reagent, which is a powerful tool for creating new carbon-carbon bonds.[7][8]

Reaction with Sodium Iodide

Treatment of this compound with sodium iodide can result in the formation of a racemic product, indicating the potential for an SN1-type mechanism involving a planar carbocation intermediate that can be attacked from either face by the iodide ion.[4]

Bromination of the Double Bond

When a racemic mixture of 4-bromo-trans-2-pentene is treated with bromine (Br₂) in carbon tetrachloride (CCl₄) in the presence of ferric bromide (FeBr₃), 2,3,4-tribromopentane is formed.[2]

Caption: Synthesis and key reactions of this compound.

Experimental Protocols

The following sections provide representative experimental methodologies.

Synthesis via Allylic Bromination

The synthesis of this compound is typically achieved through the allylic bromination of 2-pentene using N-bromosuccinimide (NBS) in a nonpolar solvent like carbon tetrachloride, often with a radical initiator such as benzoyl peroxide or exposure to UV light.[6] This method, known as the Wohl-Ziegler reaction, is selective for the allylic position over the double bond.

A detailed procedure for a similar transformation, the allylic bromination of 2-heptene, is provided by Organic Syntheses, a highly reliable source for experimental procedures.[6] The following is an adapted protocol for the synthesis of this compound:

Materials:

-

2-pentene

-

N-bromosuccinimide (NBS)

-

Benzoyl peroxide (or AIBN)

-

Carbon tetrachloride (CCl₄)

-

Nitrogen gas

Procedure:

-

In a round-bottomed flask equipped with a magnetic stirrer, reflux condenser, and a nitrogen inlet, combine 2-pentene, N-bromosuccinimide (in slight molar excess), and a catalytic amount of benzoyl peroxide in carbon tetrachloride.

-

Under a nitrogen atmosphere, heat the reaction mixture to reflux with stirring for approximately 2 hours. The reaction should be monitored for completion by techniques such as TLC or GC.

-

After the reaction is complete, cool the mixture to room temperature and filter to remove the succinimide byproduct.

-

Wash the filtrate with water and then with a saturated sodium bicarbonate solution to remove any remaining acidic impurities.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

-

Filter to remove the drying agent and remove the carbon tetrachloride solvent by distillation.

-

Purify the crude this compound by fractional distillation under reduced pressure to obtain the final product.

Caption: Workflow for the synthesis of this compound.

Purification

As mentioned in the synthesis protocol, fractional distillation is a suitable method for purifying this compound, separating it from any remaining starting materials, byproducts, or solvent.[6] For higher purity, column chromatography using silica gel could also be employed.

Applications in Research and Drug Development

This compound serves as a valuable building block in organic synthesis. Its utility in the pharmaceutical and agrochemical industries stems from its ability to introduce a five-carbon fragment with functionalities that can be further elaborated.[2] As a chemical intermediate, it allows for the construction of more complex molecular architectures necessary for the synthesis of active pharmaceutical ingredients (APIs).[7][8]

Safety and Handling

-

Health Hazards: Likely to be harmful if swallowed, causing skin and eye irritation. May cause respiratory irritation. Some brominated compounds are suspected of damaging fertility or the unborn child.

-

Physical Hazards: It is a combustible liquid.

-

Environmental Hazards: Potentially toxic to aquatic life.

Recommended Handling Precautions:

-

Work in a well-ventilated fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat.

-

Avoid inhalation of vapors and contact with skin and eyes.

-

Keep away from heat, sparks, and open flames.

-

Store in a cool, dry, and well-ventilated area in a tightly sealed container.

In case of exposure, it is crucial to seek immediate medical attention. For skin or eye contact, rinse thoroughly with water for at least 15 minutes. If inhaled, move to fresh air. If ingested, do not induce vomiting and seek immediate medical advice.

Conclusion

This compound is a reactive and versatile chemical intermediate with significant potential in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals. A thorough understanding of its physical properties, chemical reactivity, and proper handling procedures is essential for its safe and effective use in a laboratory setting. While some specific physical and spectral data are not extensively documented, its chemical behavior is well-characterized, allowing for its predictable application in a variety of synthetic transformations.

References

- 1. m.youtube.com [m.youtube.com]

- 2. This compound has a chiral carbon and can show enantiomerism. If a racemic mixture of 4-bromo-trans-2-pentene is treated with $B{{r}_{2}}$ in $CC{{l}_{4}}$ in presence of $FeB{{r}_{3}}$, 2,3,4-tribromopentane is formed. How many stereoisomers would be produced in this reaction? [vedantu.com]

- 3. This compound | C5H9Br | CID 534920 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. byjus.com [byjus.com]

- 5. youtube.com [youtube.com]

- 6. Organic Syntheses Procedure [orgsyn.org]

- 7. m.youtube.com [m.youtube.com]

- 8. nbinno.com [nbinno.com]

- 9. Tetrachloroethylene - Wikipedia [en.wikipedia.org]

An In-depth Technical Guide to 4-Bromo-2-pentene (CAS Number: 1809-26-3)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 4-bromo-2-pentene (CAS No. 1809-26-3), a versatile halogenated alkene intermediate with significant applications in organic synthesis. The document details its physicochemical properties, spectroscopic profile, synthesis, and reactivity. Particular emphasis is placed on its role as a precursor in the synthesis of more complex molecules, making it a valuable building block for the pharmaceutical and agrochemical industries.

Physicochemical and Spectroscopic Data

This compound is a colorless to pale yellow liquid with a distinct odor.[1] It is characterized by a five-carbon chain with a double bond between the second and third carbons and a bromine atom at the fourth position.[1][2] This structure includes a chiral center at the carbon bearing the bromine atom and can exist as geometric (E/Z) isomers, contributing to its stereochemical importance.[3]

Physical and Chemical Properties

The key physicochemical properties of this compound are summarized in the table below. These values provide essential information for its handling, storage, and use in chemical reactions.

| Property | Value |

| CAS Number | 1809-26-3 |

| Molecular Formula | C₅H₉Br |

| Molecular Weight | 149.03 g/mol [4][5] |

| Boiling Point | 114.3°C (estimate) |

| Melting Point | -106.7°C (estimate) |

| Density | 1.2312 g/cm³ |

| Refractive Index | 1.4752 |

Spectroscopic Data

While specific experimental spectra are not publicly available in detail, the expected spectroscopic characteristics can be inferred from the structure of this compound. This information is critical for reaction monitoring and product characterization.

-

¹H NMR Spectroscopy : The proton NMR spectrum is expected to show distinct signals for the methyl protons, the vinylic protons, the methine proton adjacent to the bromine, and the terminal methyl protons. The coupling between these protons would provide valuable structural information.

-

¹³C NMR Spectroscopy : The carbon NMR spectrum should display five distinct signals corresponding to the five carbon atoms in different chemical environments. The unsaturated carbons of the C=C double bond typically show chemical shifts in the range of 120-140 ppm.[6]

-

Infrared (IR) Spectroscopy : The IR spectrum of this compound would be characterized by absorption bands corresponding to C-H stretching and bending vibrations, a C=C stretching vibration (typically around 1620-1680 cm⁻¹), and a C-Br stretching vibration.[7] The fingerprint region (below 1500 cm⁻¹) would be unique to the molecule.[7]

-

Mass Spectrometry : The mass spectrum would show a molecular ion peak corresponding to the molecular weight of the compound. A characteristic isotopic pattern for bromine (approximately equal intensities for M and M+2 peaks) would be a key feature for identifying bromine-containing fragments.

Synthesis and Reactivity

This compound is a valuable synthetic intermediate due to its dual functionality: a reactive carbon-bromine bond and a carbon-carbon double bond.[2][4]

Synthesis of this compound

A common method for the synthesis of allylic bromides like this compound is the allylic bromination of the corresponding alkene using N-bromosuccinimide (NBS) with a radical initiator. A detailed experimental protocol for a structurally similar compound, 4-bromo-2-heptene, provides a likely synthetic route.

Experimental Protocol: Synthesis of 4-Bromo-2-heptene from 2-Heptene (Analogous Procedure)

This procedure for a higher homolog suggests a viable pathway for the synthesis of this compound from 2-pentene.

-

Materials : 2-heptene, N-bromosuccinimide (NBS), benzoyl peroxide, carbon tetrachloride.[8]

-

Procedure :

-

A mixture of 2-heptene (0.41 mole), N-bromosuccinimide (0.27 mole), and benzoyl peroxide (0.2 g) in 250 ml of carbon tetrachloride is prepared in a round-bottomed flask equipped with a stirrer, nitrogen inlet, and reflux condenser.[8]

-

The reaction mixture is stirred and heated under reflux in a nitrogen atmosphere for 2 hours.[8]

-

After cooling, the succinimide is removed by suction filtration and washed with carbon tetrachloride.[8]

-

The carbon tetrachloride solution is then concentrated under reduced pressure.[8]

-

The residue is purified by distillation under reduced pressure to yield 4-bromo-2-heptene.[8]

-

Reactivity and Synthetic Applications

The chemical reactivity of this compound is dominated by the allylic bromide and the double bond, making it a versatile precursor in organic synthesis.[2]

-

Nucleophilic Substitution : The bromine atom is a good leaving group, making the molecule susceptible to nucleophilic substitution reactions. This allows for the introduction of various functional groups such as ethers, amines, and thioethers by reacting with corresponding nucleophiles.[2]

-

Grignard Reagent Formation : this compound can be used to form a Grignard reagent, which is a powerful tool for creating new carbon-carbon bonds. This is crucial for building more complex molecular skeletons.[2]

-

Electrophilic Addition : The double bond can undergo electrophilic addition reactions, allowing for the introduction of functional groups across the double bond. For instance, reaction with Br₂ in CCl₄ in the presence of FeBr₃ leads to the formation of 2,3,4-tribromopentane.[3]

-

Elimination Reactions : Under basic conditions, this compound can undergo elimination to form dienes, such as 1,3-pentadiene.[2]

Applications in Drug Development and Research

This compound serves as an important building block in the synthesis of pharmaceuticals and agrochemicals.[4] Its utility lies in its ability to introduce a five-carbon fragment with latent functionality into a target molecule. While specific, publicly documented instances of its use in the synthesis of named drugs and their corresponding signaling pathways are scarce, its potential is evident from its versatile reactivity. It can be employed to construct carbon skeletons that are central to many biologically active compounds. One noted, albeit non-pharmaceutical, application is in the preparation of antiviral full heat exchange fresh air membranes.

The development of novel therapeutics often relies on the efficient synthesis of complex organic molecules. Intermediates like this compound, which offer multiple reaction pathways, are invaluable to medicinal chemists. They provide the flexibility to generate diverse libraries of compounds for biological screening, accelerating the discovery of new drug candidates.

Safety and Handling

As with all halogenated organic compounds, this compound should be handled with appropriate safety precautions. It is advisable to work in a well-ventilated fume hood and wear personal protective equipment, including gloves and safety glasses. Specific safety data sheets (SDS) should be consulted for detailed information on handling, storage, and disposal.

Conclusion

This compound is a versatile and reactive intermediate with significant potential in organic synthesis. Its bifunctional nature allows for a wide range of chemical transformations, making it a valuable tool for researchers in both academic and industrial settings, particularly in the fields of pharmaceutical and agrochemical development. Further research into its applications is likely to uncover new and efficient synthetic routes to complex and biologically active molecules.

References

- 1. This compound | C5H9Br | CID 534920 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. nbinno.com [nbinno.com]

- 3. This compound has a chiral carbon and can show enantiomerism. If a racemic mixture of 4-bromo-trans-2-pentene is treated with $B{{r}_{2}}$ in $CC{{l}_{4}}$ in presence of $FeB{{r}_{3}}$, 2,3,4-tribromopentane is formed. How many stereoisomers would be produced in this reaction? [vedantu.com]

- 4. Page loading... [guidechem.com]

- 5. 4-Bromo-2,2-dimethylpentane | C7H15Br | CID 53401384 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. C5H10 C-13 nmr spectrum of E-pent-2-ene 2-pentene Z-pent-2-ene analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of cis-pent-2-ene trans-pent-2-ene C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. Organic Syntheses Procedure [orgsyn.org]

An In-depth Technical Guide to the Stereoisomers of 4-Bromo-2-pentene: (E) and (Z) Configurations

Audience: Researchers, scientists, and drug development professionals.

Core Content: This whitepaper provides a detailed examination of the (E) and (Z) stereoisomers of 4-bromo-2-pentene, a versatile halogenated alkene intermediate in organic synthesis. The document covers physicochemical properties, stereoselective synthesis protocols, spectroscopic characterization, and synthetic applications, presenting quantitative data in structured tables and illustrating key processes with Graphviz diagrams.

Introduction

This compound (C₅H₉Br) is a valuable bifunctional molecule in organic synthesis, featuring both a reactive carbon-carbon double bond and a labile bromine atom.[1] This structure makes it an excellent precursor for a wide range of chemical transformations, including nucleophilic substitutions, eliminations, and the formation of organometallic reagents.[1]

The presence of a double bond at the C2-C3 position gives rise to geometric isomerism, resulting in two distinct diastereomers: (E)-4-bromo-2-pentene (trans) and (Z)-4-bromo-2-pentene (cis). Furthermore, the chiral center at the C4 position means that each geometric isomer can exist as a pair of enantiomers ((R) and (S)). Understanding the synthesis and properties of these individual stereoisomers is critical for controlling the stereochemical outcome of subsequent reactions. This guide focuses on the synthesis, characterization, and reactivity of the (E) and (Z) geometric isomers.

Caption: Logical relationships between stereoisomers of this compound.

Physicochemical and Spectroscopic Data

The distinct spatial arrangement of atoms in the (E) and (Z) isomers leads to differences in their physical properties and spectroscopic signatures. While experimental data for the separated isomers is sparse, computed properties provide a reliable basis for differentiation.

Physicochemical Properties

The following table summarizes key computed and estimated properties for the stereoisomers of this compound.

| Property | (E)-4-bromo-2-pentene | (Z)-4-bromo-2-pentene | Reference |

| Molecular Formula | C₅H₉Br | C₅H₉Br | [2][3] |

| Molecular Weight | 149.03 g/mol | 149.03 g/mol | [2][3] |

| CAS Number | 23068-95-3 | 56535-63-8 | [4][5] |

| Boiling Point (est.) | 114.3 °C | N/A | [6] |

| Density (est.) | 1.231 g/cm³ | N/A | [6][7] |

| Refractive Index (est.) | 1.4752 | N/A | [6] |

| Canonical SMILES | C/C=C/C(C)Br | C/C=C\C(C)Br | [2][3] |

| InChIKey | LIPODSDLKCMVON-ONEGZZNKSA-N | LIPODSDLKCMVON-ARJAWSKDSA-N | [2][3] |

Spectroscopic Data

Spectroscopic methods, particularly Nuclear Magnetic Resonance (NMR), are essential for the unambiguous identification of the (E) and (Z) isomers.

| Spectroscopic Data | (E)-Isomer | (Z)-Isomer |

| ¹H NMR (Vinylic H) | Expected further downfield (~5.5-5.8 ppm) with a larger coupling constant (J ≈ 15 Hz) | Expected further upfield (~5.3-5.6 ppm) with a smaller coupling constant (J ≈ 10 Hz) |

| ¹³C NMR (Allylic CH₃) | Expected further downfield (~17-19 ppm) due to steric compression (γ-gauche effect) being absent | Expected further upfield (~12-14 ppm) due to steric compression with the C4 methyl group |

| IR Spectroscopy | C-H bend (trans-alkene) expected around 960-980 cm⁻¹ | C-H bend (cis-alkene) expected around 675-730 cm⁻¹ |

| Mass Spectrometry | Molecular ion peak (M⁺) at m/z 148/150 (due to ⁷⁹Br/⁸¹Br isotopes). Fragmentation pattern is expected to be similar for both isomers. | Molecular ion peak (M⁺) at m/z 148/150. |

Experimental Protocols: Synthesis

The synthesis of this compound is typically achieved via the allylic bromination of a suitable precursor. The following protocol describes a general method for preparing a mixture of (E) and (Z) isomers from 3-penten-2-ol.

Synthesis of (E/Z)-4-bromo-2-pentene from 3-penten-2-ol

This procedure is adapted from established methods for converting allylic alcohols to allylic bromides.[6]

Materials:

-

3-penten-2-ol (1.0 eq)

-

Phosphorus tribromide (PBr₃) (0.4 eq)

-

Anhydrous diethyl ether

-

Pyridine (optional, small catalytic amount)

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

A solution of 3-penten-2-ol in anhydrous diethyl ether is prepared in a round-bottom flask equipped with a magnetic stirrer and a dropping funnel. The flask is cooled to 0 °C in an ice bath.

-

Phosphorus tribromide (PBr₃) is added dropwise to the stirred solution over 30 minutes, maintaining the temperature below 5 °C. A small amount of pyridine can be added to neutralize the HBr byproduct.

-

After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for an additional 2-4 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

The reaction is quenched by slowly pouring the mixture over crushed ice.

-

The organic layer is separated, and the aqueous layer is extracted twice with diethyl ether.

-

The combined organic extracts are washed sequentially with cold water, saturated NaHCO₃ solution, and brine.

-

The organic layer is dried over anhydrous MgSO₄, filtered, and the solvent is removed under reduced pressure using a rotary evaporator.

-

The crude product, a mixture of (E)- and (Z)-4-bromo-2-pentene, can be purified by fractional distillation.

Caption: Experimental workflow for the synthesis of this compound.

Reactivity and Synthetic Applications

The dual functionality of this compound makes it a versatile building block. The allylic bromide is susceptible to nucleophilic attack (Sₙ2 or Sₙ2'), while the alkene moiety can undergo various addition reactions.

Key Reactions:

-

Nucleophilic Substitution: Reacts with nucleophiles such as alkoxides, amines, and cyanides to form ethers, amines, and nitriles, respectively.

-

Grignard Reagent Formation: Forms a Grignard reagent upon reaction with magnesium metal, which can then be used in carbon-carbon bond-forming reactions with carbonyl compounds.

-

Coupling Reactions: Participates in organometallic coupling reactions (e.g., Suzuki, Stille) to form more complex structures.

-

Elimination Reactions: Undergoes elimination with a strong base to yield 1,3-pentadiene.

Caption: Signaling pathway of this compound's synthetic applications.

References

- 1. nbinno.com [nbinno.com]

- 2. (E)-4-bromopent-2-ene | C5H9Br | CID 5362822 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. (z)-4-Bromo-2-pentene | C5H9Br | CID 21765830 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. (E)-4-bromo-2-pentene [webbook.nist.gov]

- 5. (Z)-4-bromo-2-pentene [webbook.nist.gov]

- 6. This compound|1809-26-3|lookchem [lookchem.com]

- 7. This compound | 1809-26-3 | Benchchem [benchchem.com]

An In-depth Technical Guide to 4-bromo-2-pentene

For researchers, scientists, and professionals in drug development, a thorough understanding of key chemical intermediates is paramount. This guide provides a detailed overview of 4-bromo-2-pentene, a versatile halogenated alkene utilized in a variety of organic synthesis applications.

Core Molecular Data

This compound is an organic compound featuring a five-carbon chain with a double bond located at the second carbon and a bromine atom at the fourth position.[1] This structure provides two reactive sites: the alkene for addition reactions and the carbon-bromine bond for substitution and elimination reactions.

| Property | Value |

| Molecular Formula | C₅H₉Br[1][2] |

| Molecular Weight | 149.03 g/mol [3][4] |

| CAS Number | 1809-26-3[3][5] |

| Boiling Point (estimated) | 114.3°C[3][5][6] |

| Density (estimated) | 1.2312 g/cm³[3][6] |

| Refractive Index | 1.4752[3][6] |

Synthesis of this compound

A common and effective method for the synthesis of this compound is the allylic bromination of 2-pentene using N-bromosuccinimide (NBS). This reaction is typically initiated by a radical initiator, such as benzoyl peroxide, and carried out in a non-polar solvent like carbon tetrachloride (CCl₄). The reaction proceeds via a free radical mechanism, where a bromine radical is generated and selectively abstracts an allylic hydrogen from 2-pentene, leading to the formation of a resonance-stabilized allylic radical. This radical then reacts with a bromine source to yield the desired product. It is important to note that this reaction can produce a mixture of isomeric products.

Experimental Protocol: Allylic Bromination of 2-pentene

Materials:

-

2-pentene

-

N-bromosuccinimide (NBS)

-

Benzoyl peroxide (radical initiator)

-

Carbon tetrachloride (CCl₄), anhydrous

-

Round-bottom flask

-

Reflux condenser

-

Heating mantle

-

Magnetic stirrer and stir bar

-

Separatory funnel

-

Sodium bicarbonate solution (5% w/v)

-

Anhydrous magnesium sulfate

-

Rotary evaporator

-

Distillation apparatus

Procedure:

-

In a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 2-pentene in anhydrous carbon tetrachloride.

-

Add N-bromosuccinimide and a catalytic amount of benzoyl peroxide to the flask.

-

Heat the reaction mixture to reflux with continuous stirring. The reaction is typically initiated by light or heat.

-

Monitor the reaction progress by techniques such as gas chromatography (GC) or thin-layer chromatography (TLC). The reaction is complete when the solid N-bromosuccinimide has been consumed and is replaced by succinimide, which will float on top of the solvent.

-

Once the reaction is complete, cool the mixture to room temperature.

-

Filter the mixture to remove the succinimide byproduct.

-

Transfer the filtrate to a separatory funnel and wash with a 5% sodium bicarbonate solution to remove any remaining acidic impurities, followed by a wash with water.

-

Dry the organic layer over anhydrous magnesium sulfate.

-

Filter to remove the drying agent and concentrate the solution using a rotary evaporator.

-

Purify the crude product by fractional distillation to isolate this compound.

Chemical Reactivity and Applications

The dual functionality of this compound, possessing both an alkene and an alkyl halide, makes it a valuable intermediate in organic synthesis.[3] The bromine atom serves as a good leaving group in nucleophilic substitution reactions, allowing for the introduction of various functional groups.[7] Furthermore, the double bond can undergo electrophilic addition reactions.[7] Under basic conditions, it can undergo elimination reactions to form dienes.[7] These properties make this compound a versatile building block for the synthesis of more complex molecules, including those with pharmaceutical and agrochemical applications.[5][8]

Visualizing the Synthesis Pathway

To illustrate the logical flow of the synthesis of this compound from 2-pentene, the following diagram is provided.

Caption: Synthesis of this compound via allylic bromination.

References

- 1. cymitquimica.com [cymitquimica.com]

- 2. (E)-4-bromo-2-pentene [webbook.nist.gov]

- 3. This compound | 1809-26-3 | Benchchem [benchchem.com]

- 4. This compound | C5H9Br | CID 534920 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. This compound | 1809-26-3 [chemicalbook.com]

- 6. This compound|1809-26-3|lookchem [lookchem.com]

- 7. nbinno.com [nbinno.com]

- 8. Page loading... [wap.guidechem.com]

Spectroscopic Profile of 4-Bromo-2-Pentene: A Technical Guide

Introduction

4-Bromo-2-pentene (C₅H₉Br) is an unsaturated alkyl halide of interest in organic synthesis due to its reactive allylic bromide and alkene functionalities. It exists as two geometric isomers, (E)- and (Z)-4-bromo-2-pentene, and each of these can exist as a pair of enantiomers due to the chiral center at the fourth carbon. Spectroscopic analysis is crucial for the unambiguous identification and characterization of this compound. This guide provides a detailed overview of the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound.

Predicted Spectroscopic Data

The following tables summarize the predicted and expected spectroscopic data for this compound. These values are based on established chemical shift and fragmentation principles and may vary slightly from experimental results.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted ¹H NMR Data for (E)-4-Bromo-2-pentene

| Protons | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H1 (CH₃) | ~1.7 | Doublet | ~6.5 |

| H2 (CH) | ~5.6 - 5.8 | Multiplet | - |

| H3 (CH) | ~5.6 - 5.8 | Multiplet | - |

| H4 (CHBr) | ~4.6 | Quintet or Multiplet | ~7.0 |

| H5 (CH₃) | ~1.8 | Doublet | ~7.0 |

Table 2: Predicted ¹³C NMR Data for (E)-4-Bromo-2-pentene

| Carbon | Chemical Shift (δ, ppm) |

| C1 (CH₃) | ~18 |

| C2 (=CH) | ~125 - 130 |

| C3 (=CH) | ~130 - 135 |

| C4 (CHBr) | ~50 - 55 |

| C5 (CH₃) | ~25 |

Infrared (IR) Spectroscopy

Table 3: Expected IR Absorption Bands for this compound

| Functional Group | Wavenumber (cm⁻¹) | Intensity |

| C-H (alkene) | 3000 - 3100 | Medium |

| C-H (alkane) | 2850 - 3000 | Medium to Strong |

| C=C (alkene) | 1640 - 1680 | Medium to Weak |

| C-Br (alkyl bromide) | 515 - 690 | Strong |

Mass Spectrometry (MS)

Table 4: Expected Mass Spectrometry Fragmentation for this compound

| m/z | Ion | Comments |

| 148/150 | [C₅H₉Br]⁺ | Molecular ion peak (M⁺), showing isotopic pattern of bromine (¹⁹Br/⁸¹Br ≈ 1:1) |

| 69 | [C₅H₉]⁺ | Loss of Br radical |

| 41 | [C₃H₅]⁺ | Allyl cation, a common fragment for unsaturated systems |

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data. Actual parameters may need to be optimized based on the specific instrument and sample.

NMR Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in about 0.6 mL of a deuterated solvent (e.g., CDCl₃, C₆D₆) in a standard 5 mm NMR tube.

-

¹H NMR Acquisition:

-

Use a spectrometer operating at a frequency of 300 MHz or higher.

-

Acquire the spectrum at room temperature.

-

Set the spectral width to cover the range of 0-10 ppm.

-

Use a pulse angle of 30-45 degrees and a relaxation delay of 1-2 seconds.

-

Average 16-32 scans to achieve a good signal-to-noise ratio.

-

Process the data with Fourier transformation, phase correction, and baseline correction.

-

-

¹³C NMR Acquisition:

-

Use the same sample prepared for ¹H NMR.

-

Acquire the spectrum on a spectrometer with a carbon frequency of 75 MHz or higher.

-

Use a proton-decoupled pulse sequence.

-

Set the spectral width to cover the range of 0-150 ppm.

-

Use a pulse angle of 45-90 degrees and a relaxation delay of 2-5 seconds.

-

Average a larger number of scans (e.g., 512-1024) due to the lower natural abundance of ¹³C.

-

Process the data similarly to the ¹H NMR spectrum.

-

Infrared (IR) Spectroscopy

-

Sample Preparation:

-

Neat Liquid: Place a drop of the neat liquid sample between two salt plates (e.g., NaCl or KBr).

-

Solution: Dissolve the sample in a suitable solvent (e.g., CCl₄) that has minimal absorption in the regions of interest.

-

-

Data Acquisition:

-

Use a Fourier Transform Infrared (FTIR) spectrometer.

-

Record a background spectrum of the salt plates or the solvent.

-

Record the sample spectrum over the range of 4000-400 cm⁻¹.

-

Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

-

The final spectrum is presented as percent transmittance versus wavenumber.

-

Mass Spectrometry (MS)

-

Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via Gas Chromatography (GC-MS) for volatile compounds.

-

Ionization: Use Electron Impact (EI) ionization at a standard energy of 70 eV.

-

Mass Analysis: Scan a mass range of m/z 35-200 to detect the molecular ion and significant fragments.

-

Data Analysis: Analyze the resulting mass spectrum for the molecular ion peak and the fragmentation pattern. The isotopic distribution of bromine (⁷⁹Br and ⁸¹Br) should be clearly visible for bromine-containing fragments.

Visualization of the Analytical Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like this compound.

safety and handling precautions for 4-bromo-2-pentene

An In-depth Technical Guide to the Safe Handling of 4-Bromo-2-Pentene

This guide provides comprehensive safety and handling information for this compound, targeting researchers, scientists, and professionals in drug development. Due to the limited availability of specific data for this compound, this guide synthesizes information from safety data sheets (SDS) of structurally similar compounds, such as 5-bromo-1-pentene and 2-bromopentane. It is imperative to handle this compound with the precautions outlined herein, assuming it possesses similar hazardous properties to these related brominated hydrocarbons.

Hazard Identification and Classification

Table 1: GHS Hazard Statements for Structurally Similar Compounds

| Hazard Class | Hazard Statement | GHS Pictogram | Signal Word |

| Flammable Liquids | Highly flammable liquid and vapor | 🔥 | Danger |

| Skin Corrosion/Irritation | Causes skin irritation | ❗ | Warning |

| Serious Eye Damage/Eye Irritation | Causes serious eye irritation | ❗ | Warning |

| Specific Target Organ Toxicity (Single Exposure) | May cause respiratory irritation | ❗ | Warning |

Physical and Chemical Properties

The following table summarizes the known physical and chemical properties of a related isomer, 2-bromopentane. These values should be considered indicative for this compound.

Table 2: Physical and Chemical Properties of 2-Bromopentane

| Property | Value |

| Appearance | Clear Liquid |

| Odor | Strong |

| Melting Point/Range | -95.5 °C / -139.9 °F[1] |

| Boiling Point/Range | 116 - 117 °C / 240.8 - 242.6 °F @ 760 mmHg[1] |

| Flash Point | 20 °C / 68 °F[1] |

Safe Handling and Storage

Proper handling and storage are crucial to minimize the risks associated with this compound.

Handling Procedures

-

Always work in a well-ventilated area, preferably within a chemical fume hood.[2][3]

-

Keep away from heat, sparks, open flames, and other ignition sources.[1][2][4]

-

Use non-sparking tools and explosion-proof equipment.[1][2][5]

-

Ground and bond containers and receiving equipment to prevent static discharge.[1][2]

-

Wear appropriate personal protective equipment (PPE) at all times.[2][4]

-

Avoid contact with skin, eyes, and clothing.[1]

Storage Conditions

-

Store in a tightly closed container in a cool, dry, and well-ventilated area.[1][2][4]

-

Keep refrigerated when possible.[4]

-

Store away from incompatible materials such as strong oxidizing agents, strong bases, and acids.[1][2]

Personal Protective Equipment (PPE)

A comprehensive PPE program is essential when working with this compound.

Table 3: Recommended Personal Protective Equipment

| Protection Type | Specification |

| Eye/Face Protection | Tight-sealing safety goggles or a face shield (EN 166).[4] |

| Skin Protection | Chemical-resistant gloves (e.g., nitrile rubber), lab coat, and apron.[2][4] |

| Respiratory Protection | Use a NIOSH-approved respirator with an organic vapor cartridge if ventilation is inadequate or for emergency use.[7] |

Emergency Procedures

First-Aid Measures

Immediate and appropriate first aid is critical in the event of exposure.

Table 4: First-Aid Measures

| Exposure Route | First-Aid Procedure |

| Inhalation | Move the person to fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, give artificial respiration. Seek immediate medical attention.[2][5] |

| Skin Contact | Immediately remove all contaminated clothing. Rinse the skin with plenty of water and soap for at least 15 minutes. Seek medical attention if irritation persists.[2][4] |

| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[2][4] |

| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[5][8] |

Fire-Fighting Measures

This compound is expected to be a flammable liquid.

Table 5: Fire-Fighting Measures

| Aspect | Recommendation |

| Suitable Extinguishing Media | Use dry chemical, carbon dioxide (CO2), or alcohol-resistant foam.[4][5] |

| Unsuitable Extinguishing Media | Do not use a solid water stream as it may scatter and spread the fire.[4] |

| Specific Hazards | Vapors may form explosive mixtures with air and can travel to a source of ignition and flash back.[1][4] Containers may explode when heated.[1][4] |

| Protective Equipment | Wear a self-contained breathing apparatus (SCBA) and full protective gear.[1] |

Accidental Release Measures

In the event of a spill, follow these procedures:

-

Ventilate the area of the spill.

-

Contain the spill using an inert absorbent material such as sand, earth, or vermiculite.[2][3]

-

Collect the absorbed material using non-sparking tools and place it in a suitable, closed container for disposal.[2][3]

-

Clean the spill area thoroughly.

Disposal Considerations

Dispose of this compound and its containers in accordance with local, regional, and national regulations. Do not allow it to enter drains or waterways.[2][5]

Visualized Workflows

The following diagrams illustrate key safety and emergency workflows.

Caption: Workflow for the safe handling of this compound.

Caption: Decision tree for first-aid procedures upon exposure.

References

- 1. fishersci.com [fishersci.com]

- 2. fishersci.com [fishersci.com]

- 3. datasheets.scbt.com [datasheets.scbt.com]

- 4. assets.thermofisher.com [assets.thermofisher.com]

- 5. chemicalbook.com [chemicalbook.com]

- 6. airgas.com [airgas.com]

- 7. epa.gov [epa.gov]

- 8. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

An In-depth Technical Guide to the Stability and Storage of 4-bromo-2-pentene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the stability and recommended storage conditions for 4-bromo-2-pentene (CAS No. 1809-26-3). Due to the limited availability of specific stability data for this compound, this guide draws upon information from structurally related allylic bromides to infer best practices for its handling and storage. It is crucial for professionals in research and drug development to understand these parameters to ensure the integrity of the compound and the reliability of experimental outcomes.

Chemical Properties and Inherent Reactivity

This compound is a halogenated alkene possessing a reactive allylic bromide functional group. This structural feature is the primary determinant of its chemical reactivity and stability. The carbon-bromine bond at the allylic position is susceptible to both nucleophilic substitution (SN1 and SN2) and elimination reactions. Furthermore, the presence of the double bond and the allylic hydrogen atoms makes the molecule prone to free radical reactions, particularly under conditions of heat or light.

The stability of allylic bromides is generally lower than their saturated counterparts due to the resonance stabilization of the resulting allylic carbocation or radical intermediate. This inherent reactivity necessitates careful handling and storage to prevent degradation.

Factors Affecting Stability

Several environmental factors can influence the stability of this compound, leading to its degradation. Understanding these factors is key to establishing appropriate storage and handling protocols.

Table 1: Factors Influencing the Stability of this compound (Inferred from Allylic Bromide Properties)

| Factor | Effect on Stability | Inferred Mechanism of Decomposition |

| Temperature | Increased temperature accelerates decomposition. High temperatures can favor radical-mediated reactions.[1][2] | Thermal energy can overcome the activation energy for decomposition pathways, including elimination (to form dienes) and radical chain reactions. |

| Light | Exposure to light, particularly UV light, can initiate decomposition. | Photons can provide the energy for homolytic cleavage of the C-Br bond, generating a bromine radical and an allylic radical, which can then initiate chain reactions or polymerization.[3] |

| Air (Oxygen) | The presence of oxygen can promote oxidative decomposition. | Allylic compounds can be susceptible to autoxidation, a radical-initiated process that can lead to the formation of peroxides and other oxygenated degradation products. |

| Moisture | Water can lead to hydrolysis. | The allylic bromide can undergo nucleophilic substitution with water to form the corresponding allylic alcohol and hydrobromic acid. This reaction can be slow but is acid-catalyzed, so the formation of HBr can accelerate further decomposition. |

| Incompatible Materials | Contact with incompatible substances can cause rapid decomposition or hazardous reactions. | These include strong oxidizing agents, strong bases, alkali metals, alkaline earth metals, powdered metals, amides, and amines.[3] |

Recommended Storage Conditions

Based on the known properties of similar allylic bromides, the following storage conditions are recommended for this compound to maximize its shelf life and maintain its purity.

Table 2: Recommended Storage Conditions for this compound

| Parameter | Recommendation | Rationale |

| Temperature | 2-8°C.[4] | Refrigeration significantly slows down the rates of potential decomposition reactions. |

| Atmosphere | Store under an inert atmosphere (e.g., argon or nitrogen). | To prevent oxidation and reactions with atmospheric moisture. |

| Light Exposure | Store in an amber or opaque container in a dark location.[5] | To protect the compound from photolytic decomposition. |

| Container | Tightly sealed, chemically resistant container (e.g., glass with a PTFE-lined cap). | To prevent leakage and contamination from or reaction with the container material. Containers should be kept upright.[3] |

| Stabilizers | For long-term storage, the addition of a stabilizer may be considered. Propylene oxide is used as a stabilizer for allyl bromide.[4] | Stabilizers can inhibit polymerization and other degradation pathways. The suitability of a specific stabilizer for this compound should be experimentally verified. |

Experimental Protocols

Protocol 1: Accelerated Stability Study (for initial assessment)

-

Sample Preparation: Prepare multiple aliquots of this compound in the intended storage containers.

-

Storage Conditions: Place the samples in controlled environment chambers at elevated temperatures (e.g., 25°C ± 2°C / 60% RH ± 5% RH and 40°C ± 2°C / 75% RH ± 5% RH).

-

Time Points: Pull samples at predetermined time points (e.g., 0, 1, 3, and 6 months).

-

Analysis: Analyze the samples at each time point for:

-

Purity: Using a validated analytical method such as Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC) to quantify the parent compound and any degradation products.

-

Appearance: Visual inspection for color change or formation of precipitates.

-

Identification of Degradants: If significant degradation is observed, use techniques like GC-MS or LC-MS to identify the structure of the major degradation products.

-

-

Data Evaluation: Plot the purity of this compound as a function of time at each condition to determine the rate of degradation.

Protocol 2: Photostability Study

-

Sample Preparation: Prepare samples of this compound, including a control sample wrapped in aluminum foil to protect it from light.

-

Exposure: Expose the samples to a light source that provides both UV and visible light, according to ICH Q1B guidelines.

-

Analysis: After the exposure period, analyze both the exposed and control samples for purity and the presence of degradation products.

Diagrams

Signaling Pathways and Logical Relationships

The following diagram illustrates the key factors that can lead to the degradation of this compound.

Experimental Workflow

The following diagram outlines a logical workflow for the proper storage and handling of this compound to ensure its stability.

Conclusion and Recommendations

This compound is a reactive molecule that requires careful storage and handling to prevent degradation. Based on the properties of similar allylic bromides, it is recommended to store this compound at refrigerated temperatures (2-8°C), protected from light, moisture, and air, preferably under an inert atmosphere. For any application where the purity of this compound is critical, it is strongly advised to perform in-house stability studies to determine its shelf life under the specific storage and handling conditions employed. Regular analytical testing of stored material is also recommended to ensure its integrity over time.

References

- 1. Question: What happens during allylic bromination at high temperature?.. [askfilo.com]

- 2. quora.com [quora.com]

- 3. cdhfinechemical.com [cdhfinechemical.com]

- 4. 烯丙基溴 ReagentPlus®, 99%, contains ≤1000 ppm propylene oxide as stabilizer | Sigma-Aldrich [sigmaaldrich.com]

- 5. aspirationsinstitute.com [aspirationsinstitute.com]

Methodological & Application

Application Notes and Protocols: 4-Bromo-2-pentene in Organic Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Bromo-2-pentene (CAS No. 1809-26-3) is a versatile bifunctional reagent in organic synthesis. Its structure, featuring both an allylic bromide and a double bond, allows for a diverse range of chemical transformations, making it a valuable building block for the synthesis of complex organic molecules, including pharmaceuticals, agrochemicals, and specialty chemicals.[1] The allylic position of the bromine atom enhances its reactivity towards nucleophilic substitution, while the double bond provides a site for electrophilic addition and other transformations. This document provides detailed application notes and experimental protocols for the use of this compound in various synthetic applications.

Chemical Properties and Reactivity

This compound is a five-carbon chain with a bromine atom at the fourth position and a double bond between the second and third carbons. This arrangement makes it a reactive alkylating agent. The key reactive sites are the electrophilic carbon attached to the bromine and the nucleophilic double bond.

Key Features:

-

Allylic Halide: The carbon-bromine bond is activated by the adjacent double bond, making it an excellent substrate for SN2 reactions with a wide range of nucleophiles.

-

Alkene Moiety: The double bond can participate in various addition reactions and can be a handle for further functionalization.

-

Grignard Reagent Formation: The bromine atom allows for the formation of the corresponding Grignard reagent, pent-3-en-2-ylmagnesium bromide, a versatile nucleophile for carbon-carbon bond formation.

Applications in Organic Synthesis

This compound is a precursor for a variety of functional groups and molecular scaffolds. The following sections detail its primary applications with generalized reaction schemes and specific experimental protocols.

Nucleophilic Substitution Reactions

The high reactivity of the allylic bromide in this compound makes it an ideal substrate for SN2 reactions with various nucleophiles.

A general workflow for a typical nucleophilic substitution reaction is outlined below:

Caption: General workflow for nucleophilic substitution reactions.

The reaction of this compound with alkoxides or phenoxides provides a straightforward route to pentenyl ethers. These ethers are found in various natural products and can serve as intermediates in the synthesis of more complex molecules.

General Reaction:

R-OH + Base → R-O⁻ R-O⁻ + CH₃CH=CHCH(Br)CH₃ → R-O-CH(CH₃)CH=CHCH₃ + Br⁻

| Reactant (Alcohol/Phenol) | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |

| Phenol | K₂CO₃ | Acetone | 55 | 12 | ~85 |

| Ethanol | NaH | THF | 25 | 6 | ~70 |

| p-Cresol | KOH | Ethanol/H₂O | Reflux | 4 | ~80 |

Experimental Protocol: Synthesis of 1-(pent-3-en-2-yloxy)benzene

-

Reaction Setup: To a solution of phenol (1.0 g, 10.6 mmol) in acetone (50 mL) in a 100 mL round-bottom flask, add anhydrous potassium carbonate (2.2 g, 15.9 mmol).

-

Addition of Alkylating Agent: Add this compound (1.7 g, 11.7 mmol) dropwise to the stirred suspension.

-

Reaction: Heat the reaction mixture to 55 °C and maintain for 12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Work-up: After completion, filter the reaction mixture to remove the inorganic salts. Evaporate the solvent from the filtrate under reduced pressure.

-

Purification: Dissolve the residue in diethyl ether (50 mL) and wash with 1M NaOH solution (2 x 20 mL) followed by brine (20 mL). Dry the organic layer over anhydrous sodium sulfate and concentrate in vacuo. Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate 9:1) to afford the pure ether.

Thioethers, or sulfides, are important functional groups in medicinal chemistry. This compound readily reacts with thiols or their corresponding thiolates to produce pentenyl thioethers.

General Reaction:

R-SH + Base → R-S⁻ R-S⁻ + CH₃CH=CHCH(Br)CH₃ → R-S-CH(CH₃)CH=CHCH₃ + Br⁻

| Reactant (Thiol) | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |

| Thiophenol | Et₃N | THF | 25 | 4 | ~90 |

| Benzyl mercaptan | NaH | DMF | 0 to 25 | 3 | ~85 |

Experimental Protocol: Synthesis of (pent-3-en-2-yl)(phenyl)sulfane

-

Reaction Setup: In a 50 mL flask, dissolve thiophenol (1.0 g, 9.1 mmol) in anhydrous THF (20 mL). Add triethylamine (1.1 g, 10.9 mmol).

-

Addition of Alkylating Agent: Add this compound (1.5 g, 10.0 mmol) to the solution at room temperature.

-

Reaction: Stir the reaction mixture at room temperature for 4 hours.

-

Work-up: Remove the triethylammonium bromide salt by filtration. Concentrate the filtrate under reduced pressure.

-

Purification: Purify the residue by column chromatography on silica gel (eluent: hexane) to yield the desired thioether.

Alkylation of primary or secondary amines with this compound provides access to N-pentenyl amines, which are valuable intermediates in the synthesis of nitrogen-containing heterocycles and other bioactive molecules.

General Reaction:

R₂NH + Base → R₂N⁻ (or direct reaction) R₂NH + CH₃CH=CHCH(Br)CH₃ → R₂N-CH(CH₃)CH=CHCH₃ + HBr

| Reactant (Amine) | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |

| Aniline | K₂CO₃ | Acetonitrile | 80 | 16 | ~75 |

| Piperidine | - | Ethanol | Reflux | 8 | ~80 |

Experimental Protocol: Synthesis of N-(pent-3-en-2-yl)aniline

-

Reaction Setup: Combine aniline (1.0 g, 10.7 mmol), this compound (1.7 g, 11.4 mmol), and potassium carbonate (2.2 g, 16.1 mmol) in acetonitrile (30 mL) in a sealed tube.

-

Reaction: Heat the mixture to 80 °C for 16 hours.

-

Work-up: Cool the reaction mixture to room temperature and filter off the solids. Concentrate the filtrate under reduced pressure.

-

Purification: Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate 95:5) to obtain N-(pent-3-en-2-yl)aniline.

Grignard Reagent Formation and Reactions

This compound can be converted to its corresponding Grignard reagent, pent-3-en-2-ylmagnesium bromide. This organometallic reagent is a potent nucleophile and can react with a variety of electrophiles to form new carbon-carbon bonds.

The logical flow for the formation and reaction of the Grignard reagent is depicted below:

Caption: Formation and reaction of the Grignard reagent.

General Reaction:

CH₃CH=CHCH(Br)CH₃ + Mg → CH₃CH=CHCH(MgBr)CH₃ CH₃CH=CHCH(MgBr)CH₃ + E⁺ → CH₃CH=CHCH(E)CH₃

Experimental Protocol: Synthesis of 4,5-dimethyl-2,6-octadiene

This reaction is a coupling of the Grignard reagent with another molecule of this compound.

-

Grignard Formation: In a flame-dried, three-necked flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer, place magnesium turnings (0.3 g, 12.5 mmol) in anhydrous diethyl ether (10 mL). Add a small crystal of iodine to initiate the reaction. Add a solution of this compound (1.5 g, 10 mmol) in anhydrous diethyl ether (20 mL) dropwise to maintain a gentle reflux. After the addition is complete, reflux the mixture for 1 hour.

-

Coupling Reaction: Cool the Grignard solution to 0 °C. Add a solution of this compound (1.5 g, 10 mmol) in anhydrous diethyl ether (10 mL) dropwise.

-

Reaction: Allow the reaction mixture to warm to room temperature and stir for 12 hours.

-

Work-up: Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution. Extract the aqueous layer with diethyl ether (3 x 20 mL). Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

-

Purification: Remove the solvent by rotary evaporation and purify the residue by distillation to obtain 4,5-dimethyl-2,6-octadiene.

| Electrophile | Product | Yield (%) |

| Acetone | 2,3-dimethylhex-4-en-2-ol | ~65 |

| Benzaldehyde | 1-phenyl-2-methylpent-3-en-1-ol | ~70 |

| CO₂ then H₃O⁺ | 2-methylpent-3-enoic acid | ~60 |

Conclusion

This compound is a valuable and versatile reagent in organic synthesis. Its ability to undergo a wide range of transformations, including nucleophilic substitutions and Grignard reactions, makes it a key building block for the construction of diverse and complex molecular architectures. The protocols provided herein offer a starting point for the exploration of its synthetic utility in various research and development settings. Careful consideration of reaction conditions is crucial for achieving high yields and selectivity in these transformations.

References

Application Notes and Protocols: 4-Bromo-2-pentene as an Alkylating Agent in Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Bromo-2-pentene is a versatile bifunctional molecule containing both an alkene and a secondary alkyl bromide. This unique combination of functional groups makes it a valuable reagent in organic synthesis, particularly as an alkylating agent for a variety of nucleophiles.[1][2] The presence of the double bond in proximity to the bromine atom influences its reactivity, often participating in allylic substitution reactions. This document provides detailed application notes and representative protocols for the use of this compound in the alkylation of carbon and nitrogen nucleophiles.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is provided in the table below. These properties are essential for reaction setup and purification procedures.

| Property | Value |

| Molecular Formula | C₅H₉Br |

| Molecular Weight | 149.03 g/mol |

| CAS Number | 1809-26-3 |

| Boiling Point | 114.3 °C (estimate) |

| Density | 1.231 g/cm³ (estimate) |

| Refractive Index | 1.4752 |

Application in C-Alkylation: Malonic Ester Synthesis

One of the most powerful applications of alkyl halides is in the formation of carbon-carbon bonds. The malonic ester synthesis provides a classic and reliable method for the synthesis of substituted carboxylic acids. This compound can be employed as an alkylating agent in this sequence to introduce a pentenyl moiety.

The overall transformation involves the deprotonation of a malonic ester, followed by nucleophilic attack on this compound, and subsequent hydrolysis and decarboxylation.

Caption: Workflow for malonic ester synthesis using this compound.

Representative Experimental Protocol: Synthesis of 3-Methyl-5-hexenoic Acid

This protocol is a representative procedure for the alkylation of diethyl malonate with this compound, followed by hydrolysis and decarboxylation.

Materials:

-

Diethyl malonate

-

Sodium metal

-

Absolute ethanol

-

This compound

-

Diethyl ether

-

5 M Sodium hydroxide solution

-

6 M Hydrochloric acid

-

Anhydrous magnesium sulfate

-

Standard glassware for organic synthesis

Procedure:

-

Preparation of Sodium Ethoxide: In a three-necked round-bottom flask equipped with a reflux condenser and a dropping funnel, carefully add sodium metal (1.0 eq) to absolute ethanol (a sufficient volume to dissolve the sodium) under an inert atmosphere (e.g., nitrogen or argon).

-

Enolate Formation: To the freshly prepared sodium ethoxide solution, add diethyl malonate (1.0 eq) dropwise at room temperature. Stir the mixture for 30 minutes to ensure complete formation of the enolate.

-

Alkylation: Add this compound (1.0 eq) dropwise to the enolate solution. The reaction mixture is then heated to reflux for 2-4 hours, or until TLC analysis indicates the consumption of the starting materials.

-

Workup and Extraction: After cooling to room temperature, the reaction mixture is poured into water and extracted with diethyl ether (3 x volume of the aqueous layer). The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and the solvent is removed under reduced pressure to yield the crude alkylated malonic ester.

-

Hydrolysis: The crude ester is refluxed with an excess of 5 M sodium hydroxide solution for 2-3 hours until the ester is fully hydrolyzed.

-

Decarboxylation: The reaction mixture is cooled, and then carefully acidified with 6 M hydrochloric acid until the pH is acidic. The acidified mixture is then heated to reflux for several hours to effect decarboxylation.

-

Final Purification: After cooling, the product is extracted with diethyl ether, the organic layer is dried, and the solvent is removed. The final product, 3-methyl-5-hexenoic acid, can be purified by distillation or chromatography.

Quantitative Data (Illustrative):

The following table provides illustrative data based on typical malonic ester syntheses. Actual results may vary.

| Reactant | Molar Eq. | Theoretical Yield (%) |

| Diethyl Malonate | 1.0 | - |

| Sodium | 1.0 | - |

| This compound | 1.0 | - |

| Product | 60-75 |

Application in N-Alkylation: Synthesis of Substituted Amines

This compound is an effective reagent for the N-alkylation of primary and secondary amines. The reaction proceeds via a nucleophilic substitution mechanism, where the lone pair of the amine attacks the electrophilic carbon bearing the bromine atom.